(S)-Batylalcohol

Description

1-O-Octadecyl-sn-glycerol has been reported in Dalatias licha with data available.

Structure

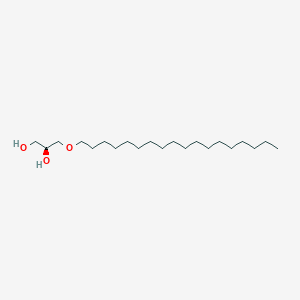

2D Structure

Properties

IUPAC Name |

(2S)-3-octadecoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBUMNBNEWYMNJ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446238 | |

| Record name | 1-O-Octadecyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(O-18:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6129-13-1 | |

| Record name | Batilol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006129131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Octadecyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BATILOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05A230LN91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Batylalcohol: A Comprehensive Technical Guide for Researchers

(S)-Batylalcohol , a naturally occurring alkylglycerol, has garnered significant interest within the scientific community for its diverse biological activities, ranging from modulation of the immune system to its potential as a component in advanced drug delivery systems. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, synthesis, and biological functions, with a particular emphasis on experimental protocols and signaling pathways relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, the (S)-enantiomer of 1-O-octadecyl-sn-glycerol, is a colorless solid.[1] Its molecular structure consists of a glycerol backbone with a long-chain octadecyl ether linkage at the sn-1 position. This amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic glycerol head, is central to its biological functions.

| Property | Value | Reference |

| CAS Number | 6129-13-1 | [1] |

| Racemic CAS Number | 544-62-7 | [1] |

| Molecular Formula | C₂₁H₄₄O₃ | [1] |

| Molecular Weight | 344.58 g/mol | [1] |

| Appearance | Colorless solid | [1] |

| Melting Point | 70.5 °C | [1] |

Enantioselective Synthesis of this compound

The stereospecific synthesis of this compound is crucial for elucidating the specific biological roles of this enantiomer. An asymmetric synthesis approach utilizing biocatalysts offers a reliable method to obtain the desired stereoisomer with high enantiomeric excess.[2]

Experimental Protocol: Asymmetric Synthesis

This protocol is adapted from methodologies employing microbial reduction of a prochiral precursor.[2]

-

Preparation of Precursor: A suitable prochiral α-ketoester is synthesized as the starting material.

-

Microbial Reduction: The prochiral α-ketoester is subjected to microbial reduction using a selected yeast or bacterial strain (e.g., Saccharomyces cerevisiae). The reaction is typically carried out in a suitable culture medium under controlled temperature and pH for a period sufficient to achieve high conversion and enantioselectivity.

-

Extraction and Purification: The resulting chiral α-hydroxy ester is extracted from the reaction mixture using an organic solvent. The extract is then purified using column chromatography.

-

Conversion to this compound: The purified chiral α-hydroxy ester undergoes a series of chemical transformations, including protection of the diol, etherification with octadecyl bromide, and subsequent deprotection to yield this compound.

-

Chiral Analysis: The enantiomeric excess of the final product is determined using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Figure 1. Workflow for the asymmetric synthesis of this compound.

Biological Activity and Signaling Pathways

While much of the research has been conducted on racemic batyl alcohol or mixtures of alkylglycerols, the available data suggests significant biological activity, particularly in the modulation of the immune system. It is important to note that the specific contributions of the (S)-enantiomer are an area of ongoing research. Racemic batyl alcohol has been shown to stimulate erythropoiesis, thrombopoiesis, and granulopoiesis.[3]

Macrophage Activation

Batyl alcohol has been demonstrated to be a potent activator of macrophages. In vitro studies using the RAW264.7 murine macrophage cell line have shown that alkylglycerols, including batyl alcohol, can stimulate lysosomal activity, increase the production of reactive oxygen species (ROS) and nitric oxide (NO), and enhance the expression of interleukin-6 (IL-6).[4]

Toll-like Receptor 4 (TLR4) Signaling Pathway

One of the key mechanisms through which batyl alcohol may exert its immunomodulatory effects is via the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response. While the precise interactions are still under investigation, it is hypothesized that batyl alcohol may modulate TLR4 signaling, leading to downstream activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory cytokines.

Figure 2. Postulated modulation of the TLR4 signaling pathway by this compound.

Experimental Protocol: In Vitro Anti-Inflammatory Activity - Protein Denaturation Assay

This assay provides a general method to screen for anti-inflammatory activity by assessing the inhibition of protein denaturation.[5][6]

-

Preparation of Solutions:

-

Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various test concentrations.

-

Prepare a stock solution of a standard anti-inflammatory drug (e.g., diclofenac sodium) for comparison.

-

-

Assay Procedure:

-

In separate test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test or standard solutions at different concentrations.

-

A control tube should contain 0.5 mL of BSA solution and 0.5 mL of the vehicle.

-

Incubate all tubes at 37°C for 20 minutes.

-

Induce protein denaturation by heating the tubes at 70°C for 10 minutes.

-

Cool the tubes to room temperature.

-

-

Measurement:

-

Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

-

Experimental Protocol: Macrophage Activation Assay

This protocol outlines a method to assess the activation of macrophages in response to this compound by measuring nitric oxide (NO) production.

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Cell Treatment:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours. Include a positive control (e.g., LPS) and a vehicle control.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification:

-

Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Figure 3. Experimental workflow for assessing macrophage activation via nitric oxide production.

Applications in Drug Development

The unique properties of this compound make it a promising candidate for various applications in drug development. Its ability to modulate the immune system suggests potential as a therapeutic agent in its own right for conditions involving immune dysregulation. Furthermore, its amphiphilic nature and interaction with cell membranes make it an attractive component for use as a penetration enhancer in topical and transdermal drug delivery systems, and as a constituent of lipid-based drug delivery vehicles such as liposomes and solid lipid nanoparticles.

Conclusion

This compound is a molecule with significant potential in biomedical research and drug development. This guide has provided a foundational understanding of its key characteristics, synthesis, and biological activities, along with detailed experimental protocols and pathway diagrams to aid researchers in their investigations. Further research is warranted to fully elucidate the specific roles of the (S)-enantiomer and to translate its promising in vitro activities into therapeutic applications.

References

- 1. Batyl alcohol - Wikipedia [en.wikipedia.org]

- 2. Asymmetric Synthesis of (+) -and (-) -Batyl Alcohol, a Key Synthetic Intermediate for Platelet-Activating Factor, by Using Biocatalysts [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijcrt.org [ijcrt.org]

- 6. farmaciajournal.com [farmaciajournal.com]

(S)-Batylalcohol: A Comprehensive Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-Batylalcohol, a naturally occurring alkylglycerol with significant potential in various research and therapeutic applications. The document details its primary natural sources, presents quantitative data on its abundance, and offers comprehensive experimental protocols for its isolation and purification. Furthermore, it elucidates the role of this compound in key biological signaling pathways, providing a scientific foundation for its exploration in drug development.

Natural Sources of this compound

This compound, chemically known as (S)-3-(octadecyloxy)propane-1,2-diol, is a glyceryl ether found in the lipids of various marine and terrestrial organisms. It is a component of some lipid membranes, often alongside the related compounds (S)-selachyl alcohol and (S)-chimyl alcohol[1]. The primary and most commercially significant sources are the livers of deep-sea sharks. However, it is also present in smaller quantities in other species and tissues.

Major Marine Sources

Shark liver oil is the most abundant natural source of batyl alcohol and other alkylglycerols[2]. The concentration and composition of these compounds can vary significantly depending on the shark species.

-

Deep-Sea Sharks: Species such as Centrophorus squamosus (Portuguese dogfish), Cetorhinus maximus (basking shark), and Squalus acanthias (spiny dogfish) are particularly rich in alkylglycerols[1]. The liver oil of Centrophorus squamosus is reported to contain 60% unsaponifiable matter, of which 10% is composed of linear saturated and monounsaturated glycerol ethers, including batyl alcohol[3].

-

Rays (Order Batoidea): The liver of rays is another notable source, from which the name "batyl" is derived[1].

Other Natural Occurrences

Beyond cartilaginous fish, this compound has been identified in:

-

Other Fish and Marine Animals: Various fish oils and the lipids of seals contain batyl alcohol[2].

-

Bone Marrow and Breast Milk: It is also found in mammalian hematopoietic tissue (bone marrow) and is a natural component of human breast milk[2].

-

Other Organisms: Reports have identified batyl alcohol in marine invertebrates such as Lobophytum and Sarcophyton crassocaule[4].

Data Presentation: Quantitative Analysis of Alkylglycerols

The following tables summarize the quantitative data available on the concentration of total alkylglycerols (AKG), including batyl alcohol, in various natural sources.

Table 1: Total Alkylglycerol Content in Liver Oils of Various Shark Species

| Shark Species | Total Alkylglycerols (% of Unsap. Matter) | Total Alkylglycerols (% of Liver Oil) | Reference |

| Triakis scyllia | 24% | 2% | [5] |

| Squalus acanthias | 85% | 11% | [5] |

| Apristurus macrorhinchus | 51% | 6% | [5] |

| Centroscyllium ritteri | 18% | 10% | [5] |

| Centrophorus spp. | 9% | 7% | [5] |

| Cetorhinus maximus | 1% | 0.4% | [5] |

Table 2: Composition of Alkyl Chains in Alkylglycerols from Centrophorus squamosus Liver Oil

| Alkyl Chain | Composition Range (%) | Common Name (of corresponding alkylglycerol) | Reference |

| 16:0 | 9 - 13% | Chimyl alcohol | [6] |

| 18:0 | 1 - 5% | Batyl alcohol | [6] |

| 16:1n-7 | 11 - 13% | - | [6] |

| 18:1n-9 | 54 - 68% | Selachyl alcohol | [6] |

| 18:1n-7 | 4 - 6% | - | [6] |

| 12:0 | 1 - 2% | - | [6] |

| 14:0 | 1 - 3% | - | [6] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources, primarily shark liver oil, is a multi-step process involving extraction, saponification to remove esterified fats, and chromatographic purification.

General Workflow for Isolation

The overall process for isolating this compound from shark liver is depicted in the workflow diagram below.

Detailed Methodologies

Protocol 1: Extraction of Crude Oil from Shark Liver (Alkali Digestion Method)

-

Preparation of Raw Material: Use fresh or properly thawed frozen shark liver. Weigh the liver and wash thoroughly to remove the gall bladder and blood vessels.

-

Homogenization: Mince the liver tissue using a meat mincer to create a fine pulp.

-

Digestion:

-

Transfer the minced liver to a stainless steel vessel. Add water in a 2:3 ratio (liver:water) to form a slurry.

-

Add a sufficient amount of sodium hydroxide (NaOH) solution to raise the pH of the slurry to 8-9.

-

Heat the slurry to a temperature not exceeding 90°C for approximately 60 minutes with frequent stirring. This process digests the liver tissue, releasing the oil.

-

-

Initial Separation: Centrifuge the hot digested liquor to separate the oil fraction from the aqueous and solid phases.

-

Washing and Drying:

-

Wash the collected oil fraction with hot water, mix vigorously, and centrifuge again to separate the oil.

-

Mix the washed oil with approximately 5% (w/w) anhydrous sodium sulfate to remove residual water. Let it stand overnight.

-

-

Filtration: Filter the mixture to obtain clear, crude shark liver oil.

Protocol 2: Isolation of Unsaponifiable Matter (Containing Alkylglycerols)

-

Saponification: Reflux the crude shark liver oil with an excess of alcoholic potassium hydroxide (e.g., 2M KOH in 95% ethanol) for 2-4 hours. This will hydrolyze the triglycerides and other esters, leaving the glyceryl ethers (which are unsaponifiable) intact.

-

Extraction:

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Extract the unsaponifiable matter multiple times with a non-polar solvent such as diethyl ether or hexane.

-

Combine the organic extracts and wash them with water until neutral to remove residual alkali and soaps.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the unsaponifiable fraction.

-

Protocol 3: Purification by Silica Gel Column Chromatography [2][7]

-

Column Preparation:

-

Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).

-

Pack a glass column with the slurry, ensuring a homogenous bed without air bubbles. The weight of the adsorbent should be 20-50 times the weight of the sample[2].

-

-

Sample Loading: Dissolve the unsaponifiable fraction in a minimal amount of the starting elution solvent and load it onto the column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with hexane or petroleum ether and gradually introduces a more polar solvent like diethyl ether or ethyl acetate.

-

Elution Order: Non-polar compounds like squalene will elute first, followed by cholesterol, and then the alkylglycerols (chimyl, batyl, and selachyl alcohols).

-

-

Fraction Collection and Analysis: Collect fractions and monitor the composition using Thin Layer Chromatography (TLC) to identify the fractions containing batyl alcohol.

Protocol 4: Separation of Saturated and Unsaturated Alkylglycerols via Urea Adduction [3][8]

This method leverages the ability of urea to form crystalline inclusion complexes with linear, saturated molecules while excluding bulkier, unsaturated molecules.

-

Complex Formation:

-

Dissolve the alkylglycerol fraction obtained from chromatography in a minimal amount of a solvent like methanol or ethanol.

-

Add a saturated solution of urea in the same alcohol to the mixture and heat gently with stirring until a homogenous solution is formed[9].

-

Allow the mixture to cool slowly to room temperature, and then further cool to 0-10°C to induce crystallization of the urea-saturated alkylglycerol adducts[10].

-

-

Separation: Filter the cold mixture to separate the crystalline urea adducts (containing batyl and chimyl alcohol) from the filtrate (containing selachyl alcohol and other unsaturated compounds).

-

Release of Adducted Compounds:

-

Dissolve the collected urea crystals in warm water.

-

Extract the released saturated alkylglycerols from the aqueous urea solution using hexane or diethyl ether[3].

-

Wash and dry the organic extract to obtain a fraction enriched in saturated alkylglycerols, including this compound. Further purification can be achieved by recrystallization from solvents like aqueous acetone or ethanol[11].

-

Biological Activity and Signaling Pathways

This compound and other alkylglycerols are not merely structural lipids; they are bioactive molecules that serve as precursors for important signaling lipids and can modulate inflammatory pathways.

Role as a Precursor for Platelet-Activating Factor (PAF)

This compound is a precursor for the biosynthesis of ether phospholipids. These can be remodeled into Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation, platelet aggregation, and other physiological processes[6][12]. The incorporation of batyl alcohol into cellular membranes can increase the substrate pool for PAF synthesis, thereby amplifying and extending PAF production upon cellular stimulation[6].

Modulation of Inflammatory Signaling (MAPK/NF-κB)

Research indicates that the saturation of the alkyl chain in alkylglycerols plays a role in modulating inflammatory responses. Saturated alkylglycerols like batyl alcohol have been shown to increase the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in response to inflammatory stimuli like lipopolysaccharide (LPS). This is in contrast to unsaturated alkylglycerols, which tend to decrease the activation of both MAPK and Nuclear Factor-kappa B (NF-κB) pathways. This suggests that this compound may have pro-inflammatory or immune-stimulatory effects under certain conditions.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. web.uvic.ca [web.uvic.ca]

- 3. METHODS [www-odp.tamu.edu]

- 4. Purification [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. US8003813B2 - Process for separating saturated and unsaturated fatty acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. EP3208257A1 - Method for recycling urea in urea adduct process - Google Patents [patents.google.com]

- 9. US20050232956A1 - Method for separating saturated and unsaturated fatty acid esters and use of separated fatty acid esters - Google Patents [patents.google.com]

- 10. WO2016058282A1 - Method for recycling urea in urea adduct process - Google Patents [patents.google.com]

- 11. scilit.com [scilit.com]

- 12. mdpi.com [mdpi.com]

The Biosynthesis of (S)-Batylalcohol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Batylalcohol, a simple ether lipid, is a fundamental building block for a diverse array of more complex ether glycerolipids that play critical roles in cellular functions, from membrane structure to cell signaling. Understanding its biosynthetic pathway is crucial for research into various pathological conditions, including inherited peroxisomal disorders, neurodegenerative diseases, and cancer, where ether lipid metabolism is often dysregulated. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, presenting key enzymatic steps, quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Introduction to this compound

This compound, chemically known as (S)-3-(octadecyloxy)propane-1,2-diol, is a monoalkylglycerol. It consists of a glycerol backbone with a saturated 18-carbon alkyl chain (stearyl alcohol) attached at the sn-1 position via an ether linkage. This ether bond is notably resistant to cleavage by many lipases that hydrolyze ester-linked glycerolipids, contributing to the unique properties and metabolic stability of ether lipids. This compound is a precursor for the synthesis of various ether phospholipids, including plasmalogens, which are abundant in the nervous system and cardiac tissue, and the potent signaling molecule, platelet-activating factor (PAF).

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that initiates in the peroxisome and is completed in the endoplasmic reticulum (ER).[1] The pathway involves the concerted action of several key enzymes that convert glycolysis and fatty acid metabolism intermediates into the final product.

The initial and rate-limiting step in ether lipid biosynthesis is the formation of the fatty alcohol, which for this compound is octadecanol. This is generated from a long-chain acyl-CoA by a fatty acyl-CoA reductase (FAR1 or FAR2) , which is associated with the peroxisomal membrane.[1][2]

The core biosynthetic pathway proceeds as follows:

-

Acylation of Dihydroxyacetone Phosphate (DHAP): The pathway begins with dihydroxyacetone phosphate (DHAP), a product of glycolysis. In the peroxisomal matrix, Glyceronephosphate O-acyltransferase (GNPAT) , also known as Dihydroxyacetonephosphate Acyltransferase (DHAPAT), catalyzes the acylation of the sn-1 position of DHAP using a long-chain acyl-CoA (e.g., palmitoyl-CoA). This reaction forms 1-acyl-DHAP.[1][2]

-

Formation of the Ether Bond: The hallmark step of ether lipid synthesis is catalyzed by Alkylglycerone phosphate synthase (AGPS) , also an enzyme of the peroxisomal matrix. AGPS exchanges the acyl group at the sn-1 position of 1-acyl-DHAP for a long-chain fatty alcohol (in this case, octadecanol), forming the first ether-linked intermediate, 1-O-alkyl-dihydroxyacetone phosphate (alkyl-DHAP).[1][2]

-

Reduction of the Ketone Group: The ketone group at the sn-2 position of alkyl-DHAP is then reduced by Acyl/alkyl-dihydroxyacetonephosphate reductase (ADHAPR) . This enzyme, found in both peroxisomes and the ER, utilizes NADPH to produce 1-O-alkyl-sn-glycero-3-phosphate (AGP).[1]

-

Dephosphorylation to this compound: The final step is the dephosphorylation of 1-O-alkyl-sn-glycero-3-phosphate to yield this compound. This reaction is catalyzed by a lipid phosphate phosphohydrolase . Specifically, 1-alkyl-2-acetyl-sn-glycero-3-phosphate phosphohydrolase has been identified as capable of removing the phosphate group from the glycerol backbone.[3] This enzyme is primarily located in the microsomal fraction (ER).[3]

Quantitative Data

The following table summarizes available kinetic parameters for the key enzymes in the ether lipid biosynthesis pathway. Data for mammalian enzymes are prioritized where available.

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |

| GNPAT (DHAPAT) | Saccharomyces cerevisiae | DHAP | 1.27 mM | 5.9 nmol/min/mg | [4] |

| AGPS | Rat Spleen Microsomes | 1-alkyl-2-acetyl-sn-glycero-3-phosphate | 31.8 µM | - | [3] |

| ADHAPR | Saccharomyces cerevisiae | Hexadecyl-DHAP | 15 µM | 3.8 nmol/min/mg | [4] |

| ADHAPR | Saccharomyces cerevisiae | NADPH | 20 µM | 3.8 nmol/min/mg | [4] |

Experimental Protocols

Detailed experimental protocols are essential for studying the biosynthesis of this compound. Below are methodologies for enzyme purification and activity assays for the key peroxisomal enzymes.

Enzyme Purification

General Workflow for Peroxisomal Enzyme Purification:

Protocol for GNPAT Purification (Adapted from Xenopus laevis model): [1]

-

Expression: Express His-tagged GNPAT in a suitable system (e.g., E. coli or S. cerevisiae).

-

Cell Lysis: Harvest cells and resuspend in a phosphate lysis buffer (e.g., 50 mM NaH2PO4, pH 8.0; 300 mM NaCl; 10 mM imidazole) with protease inhibitors. Lyse cells via sonication.

-

Clarification: Centrifuge the lysate at 12,000 x g for 40 minutes at 4°C to remove cell debris.

-

Affinity Chromatography: Incubate the cleared lysate with Ni-NTA agarose beads for 1 hour at 4°C. Pack the slurry into a column.

-

Washing: Wash the column extensively with a phosphate wash buffer containing a low concentration of imidazole (e.g., 20 mM).

-

Elution: Elute the bound protein using a phosphate buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Concentration and Storage: Concentrate the eluted fractions using a centrifugal filter unit and store at -80°C.

Enzyme Activity Assays

Protocol for GNPAT (DHAPAT) Activity Assay: [1]

-

Substrate Preparation: Synthesize [32P]-DHAP from dihydroxyacetone and [γ-32P]-ATP using glycerokinase.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), NaF, MgCl2, ATP, Coenzyme A, dithiothreitol, and palmitoyl-CoA.

-

Initiate Reaction: Add the purified GNPAT enzyme and the radiolabeled [32P]-DHAP substrate to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop Reaction: Terminate the reaction by adding a mixture of chloroform, methanol, and HCl.

-

Lipid Extraction: Perform a Bligh-Dyer lipid extraction to separate the lipid phase (containing the product, 1-acyl-[32P]-DHAP) from the aqueous phase.

-

Quantification: Analyze the lipid phase using thin-layer chromatography (TLC) and quantify the radioactivity of the product spot using a scintillation counter or phosphorimager.

Protocol for AGPS Activity Assay (Radioactive Method): [5]

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.2), 50 mM NaF, and 0.1% (w/v) Triton X-100.

-

Substrates: Add 100 µM of palmitoyl-DHAP and 96 µM of [1-14C]hexadecanol (as a representative fatty alcohol) to the reaction mixture.

-

Initiate Reaction: Add the purified AGPS enzyme (e.g., 500 nM) to the mixture.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At various time points, withdraw aliquots of the reaction mixture.

-

Separation: Spot the aliquots onto DEAE-cellulose disks. The charged substrate (palmitoyl-DHAP) will bind to the disk, while the uncharged product ([1-14C]hexadecyl-DHAP) can be washed off. Alternatively, use TLC to separate the product.

-

Quantification: Measure the radioactivity of the formed [1-14C]hexadecyl-DHAP to determine the enzyme activity.

Conclusion

The biosynthesis of this compound is a well-defined pathway integral to the production of all ether lipids in mammals. The process, compartmentalized between peroxisomes and the endoplasmic reticulum, relies on a series of specialized enzymes. Deficiencies in this pathway, particularly in the peroxisomal enzymes GNPAT and AGPS, lead to severe genetic disorders, underscoring the physiological importance of ether lipids. The technical details provided in this guide, from the pathway overview to specific experimental protocols, offer a foundation for researchers investigating the roles of ether lipids in health and disease and for professionals in drug development targeting these metabolic pathways. Further research is warranted to fully elucidate the kinetic parameters of the mammalian enzymes and the regulatory mechanisms governing this crucial biosynthetic route.

References

- 1. Differential Eye Expression of Xenopus Acyltransferase Gnpat and Its Biochemical Characterization Shed Light on Lipid-Associated Ocular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-O-alkyl-2-acetyl-sn-glycero-3-phosphate:phosphohydrolase activity in Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of 1-alkyl-2-acetyl-sn-glycerols via the de novo biosynthetic pathway for platelet-activating factor. Characterization of 1-alkyl-2-acetyl-sn-glycero-3-phosphate phosphohydrolase in rat spleens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Enzyme assay of polypeptide N-acetylgalactosaminyltransferase, β1,3-glycosyltransferase, and β1,4-glycosyltransferases. [5] Recombinant glycosyltransferase production in HEK293T cells using GGENTRtr library.]:Glycoscience Protocol Online Database [jcggdb.jp]

- 5. pubs.acs.org [pubs.acs.org]

The Role of (S)-Batylalcohol in Ether Lipid Metabolism: A Technical Guide

This guide provides an in-depth overview of the pivotal role of (S)-Batylalcohol in the intricate pathways of ether lipid metabolism. Tailored for researchers, scientists, and professionals in drug development, this document details the biosynthesis, metabolic fate, and signaling implications of this key lipid intermediate. It also includes structured data summaries, detailed experimental protocols, and visual diagrams of the core metabolic and analytical workflows.

Introduction to this compound and Ether Lipids

This compound, chemically known as (S)-3-(octadecyloxy)propane-1,2-diol, is a naturally occurring 1-O-alkyl-sn-glycerol.[1][2][3] It serves as a fundamental building block in the biosynthesis of a major class of phospholipids known as ether lipids. These lipids are distinguished by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage found in glycerophospholipids.[4][5] Ether lipids, including plasmalogens and platelet-activating factor (PAF), are integral components of cell membranes and are involved in a variety of cellular functions, from membrane trafficking and fluidity to signal transduction and antioxidant defense.[4][5][6][7] Given their diverse roles, dysregulation of ether lipid metabolism has been implicated in various diseases, including genetic disorders like rhizomelic chondrodysplasia punctata (RCDP), neurodegenerative diseases, and cancer.[6][7][8][9]

Biosynthesis of this compound

The de novo synthesis of this compound is a multi-step process that initiates in the peroxisomes and is completed in the endoplasmic reticulum (ER).[10] This pathway involves the coordinated action of several key enzymes.

Peroxisomal Steps: Formation of the Ether Bond

The initial and rate-limiting steps of ether lipid biosynthesis occur within the peroxisomes.[10]

-

Acylation of Dihydroxyacetone Phosphate (DHAP): The pathway begins with the acylation of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, at the sn-1 position by the enzyme Glyceronephosphate O-acyltransferase (GNPAT) . This reaction utilizes a long-chain acyl-CoA to form 1-acyl-DHAP.[10][11]

-

Formation of the Ether Linkage: The critical ether bond is formed by Alkylglycerone Phosphate Synthase (AGPS) , which catalyzes the exchange of the acyl group of 1-acyl-DHAP for a long-chain fatty alcohol, resulting in the formation of 1-O-alkyl-dihydroxyacetone phosphate (1-O-alkyl-DHAP).[6][7][10][12] This step is a hallmark of ether lipid synthesis. Mutations that significantly reduce the activity of AGPS can lead to a severe deficiency in plasmalogens and cause rhizomelic chondrodysplasia punctata type 3 (RCDP3).[6][7]

Endoplasmic Reticulum Steps: Reduction and Acylation

The 1-O-alkyl-DHAP formed in the peroxisome is then transported to the endoplasmic reticulum for subsequent modifications.

-

Reduction of the Ketone Group: In the ER, the keto group at the sn-2 position of 1-O-alkyl-DHAP is reduced by an acyl/alkyl DHAP reductase , yielding 1-O-alkyl-sn-glycerol-3-phosphate (alkyl-GPA).[11]

-

Formation of this compound: While not explicitly detailed in all pathways, the dephosphorylation of 1-O-alkyl-sn-glycerol-3-phosphate would yield 1-O-alkyl-sn-glycerol, such as this compound. More commonly, alkyl-GPA proceeds to the next step in phospholipid synthesis. However, this compound can be generated from the hydrolysis of more complex ether lipids.[5] It can also be utilized by the cell when supplied exogenously, bypassing the initial peroxisomal steps of de novo synthesis.[10][11]

This compound in Downstream Ether Lipid Metabolism

This compound and its phosphorylated form, 1-O-alkyl-sn-glycerol-3-phosphate, are key precursors for the synthesis of more complex ether lipids, most notably plasmalogens and platelet-activating factor (PAF).

Plasmalogen Synthesis

Plasmalogens are a major subclass of ether lipids characterized by a vinyl-ether bond at the sn-1 position. They are abundant in the nervous system, heart, and immune cells.[6][7] The synthesis of plasmalogens from 1-O-alkyl intermediates occurs in the ER.

-

Acylation at sn-2: 1-O-alkyl-sn-glycerol-3-phosphate is acylated at the sn-2 position by an acyltransferase to form 1-O-alkyl-2-acyl-sn-glycerol-3-phosphate (an ether analog of phosphatidic acid).[11]

-

Head Group Addition: Following dephosphorylation to 1-O-alkyl-2-acyl-sn-glycerol, a phosphocholine or phosphoethanolamine head group is added to the sn-3 position to form plasmanylcholine or plasmanylethanolamine, respectively.[10]

-

Desaturation to form the Vinyl-Ether Bond: The final step is the introduction of a double bond into the alkyl chain at the sn-1 position by a plasmalogen synthase (TMEM189) , which converts the plasmanyl phospholipid into a plasmenyl phospholipid (plasmalogen).[13]

Oral supplementation with batyl alcohol has been shown to increase the levels of plasmalogens in cells and tissues, indicating that it can effectively enter the downstream pathway.[10][11]

Platelet-Activating Factor (PAF) Synthesis

Platelet-activating factor (PAF) is a potent signaling ether lipid. Its precursor, 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine, is derived from the same pathway as other ether lipids. The generation of PAF involves the replacement of the long-chain acyl group at the sn-2 position with a short acetyl group.[5]

Catabolism of this compound and Ether Lipids

The ether bond of alkylglycerols like batyl alcohol is resistant to cleavage by most lipases that hydrolyze ester bonds. However, specific enzymes can catabolize these lipids.

-

Glyceryl-Ether Monooxygenase: This enzyme, also known as alkylglycerol monooxygenase (AGMO), is responsible for the oxidative cleavage of the ether bond in 1-O-alkyl-sn-glycerols.[2][13] The reaction yields glycerol and a long-chain fatty aldehyde.[2][13] The fatty aldehyde can then be oxidized to a fatty acid or reduced to a fatty alcohol.

Signaling and Biological Roles

While this compound is primarily recognized as a metabolic intermediate, the ether lipids derived from it have significant roles in cellular signaling and function.

-

Membrane Properties: Ether lipids, particularly plasmalogens, can influence membrane fluidity and dynamics, and are thought to be involved in membrane fusion and ion transport.[4][6][7]

-

Antioxidant Function: The vinyl-ether bond of plasmalogens is susceptible to oxidation, allowing them to act as endogenous antioxidants by scavenging reactive oxygen species (ROS), thereby protecting other lipids and proteins from oxidative damage.[6][7]

-

Signaling Pathways:

-

PAF Signaling: As a precursor to PAF, the ether lipid pathway is critical for inflammatory and immune responses.[5]

-

Cancer Metabolism: The enzyme AGPS, which is central to batylalcohol synthesis, has been implicated in cancer pathogenicity. Elevated levels of AGPS and ether lipids are found in aggressive cancer cells, and knockdown of AGPS can reduce cancer cell motility, invasion, and survival.[8][14] This suggests that the ether lipid biosynthetic pathway may be a therapeutic target.[14]

-

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and ether lipid metabolism.

Table 1: Impact of AGPS Modulation on Cancer Cell Pathogenicity

| Cell Line | Modulation | Effect on Motility/Invasion | Effect on Anchorage-Independent Growth | Reference |

|---|---|---|---|---|

| 231MFP (Breast) | shRNA knockdown of AGPS | Significant decrease | Significant decrease | [8] |

| C8161 (Melanoma) | shRNA knockdown of AGPS | Significant decrease | Significant decrease | [8] |

| MCF7 (Breast) | AGPS Overexpression | Increased migration | Not specified | [8] |

| MUM2C (Melanoma) | AGPS Overexpression | Increased migration | Not specified |[8] |

Table 2: Effects of Batyl Alcohol Supplementation on Cardiac Conduction in Ether Lipid-Deficient Mice (Gnpat KO)

| Parameter | Genotype | Treatment | Value (ms) | Reference |

|---|---|---|---|---|

| QRS Duration | Wild-Type | Control | 20.1 ± 1.5 | [9][15] |

| QRS Duration | Gnpat KO | Control (Baseline) | 24.5 ± 2.1 | [9][15] |

| QRS Duration | Gnpat KO | 2% Batyl Alcohol Diet | 20.9 ± 1.7 |[9][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in ether lipid research.

Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is a widely used method for the total lipid extraction from biological samples.[16]

Materials:

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Deionized water (dH₂O)

-

Phosphate-buffered saline (PBS)

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a mixture of chloroform and methanol (1:2, v/v). For a 1 mL sample, use 3.75 mL of the solvent mixture.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and disruption of cellular structures.[16]

-

Phase Separation - Step 1: Add 1.25 mL of chloroform and vortex again.[16]

-

Phase Separation - Step 2: Add 1.25 mL of deionized water and vortex for a final time.[16]

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 rpm) for 5 minutes to facilitate phase separation.[16]

-

Lipid Collection: The mixture will separate into two phases. The lower chloroform phase contains the lipids. Carefully collect the lower phase using a glass pipette, avoiding the protein interface.

-

Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -80°C until analysis.

Analysis of Ether Lipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of individual ether lipid molecular species.[17][18]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., Triple Quadrupole or QTRAP).

Procedure:

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1).

-

Chromatographic Separation: Separate the lipid species using a reversed-phase C18 column with a gradient elution. A typical mobile phase system consists of water with additives (e.g., formic acid, ammonium formate) as mobile phase A and a mixture of organic solvents like acetonitrile and isopropanol as mobile phase B.

-

Mass Spectrometry Analysis:

-

Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes for comprehensive coverage.[16]

-

Detection: Use specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for targeted quantification of known ether lipids. For untargeted analysis, use full scan and product ion scan modes.

-

Discrimination: The vinyl ether bond in plasmalogens leads to characteristic fragmentation patterns and chromatographic retention times that allow their distinction from plasmanyl (alkyl) ether lipids.[18]

-

-

Data Analysis: Identify and quantify ether lipids based on their retention times, precursor ion masses, and characteristic fragment ions. Use appropriate internal standards for accurate quantification.[16]

Conclusion

This compound is a cornerstone of ether lipid metabolism, serving as a crucial intermediate in the synthesis of structurally diverse and functionally significant lipids, including plasmalogens and the precursors to PAF. The biosynthetic pathway, originating in the peroxisome with the formation of the defining ether bond by AGPS, is tightly regulated and essential for cellular health. Dysregulation of this pathway is linked to severe genetic disorders and contributes to the pathology of complex diseases like cancer. The unique chemical properties of ether lipids confer important biological functions, from maintaining membrane integrity and providing antioxidant protection to participating in complex signaling cascades. Understanding the metabolism of this compound and its derivatives not only illuminates fundamental aspects of lipid biochemistry but also opens avenues for novel diagnostic and therapeutic strategies targeting the enzymes and pathways involved.

References

- 1. BATYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 2. Batyl alcohol - Wikipedia [en.wikipedia.org]

- 3. Batyl Alcohol | C21H44O3 | CID 3681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Batyl alcohol | Cyberlipid [cyberlipid.gerli.com]

- 6. medlineplus.gov [medlineplus.gov]

- 7. AGPS gene: MedlinePlus Genetics [medlineplus.gov]

- 8. pnas.org [pnas.org]

- 9. Oral batyl alcohol supplementation rescues decreased cardiac conduction in ether phospholipid‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role and mechanism of the alkylglycerone phosphate synthase in suppressing the invasion potential of human glioma and hepatic carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. frontiersin.org [frontiersin.org]

- 18. Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Batylalcohol: A Comprehensive Technical Guide on its Biological Functions in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Batylalcohol, a naturally occurring alkylglycerol, plays a multifaceted role in mammalian physiology. As a key precursor in the biosynthesis of ether lipids and plasmalogens, it is integral to the structural integrity and function of cellular membranes. Beyond its structural role, this compound exhibits significant biological activities, including the stimulation of hematopoiesis and the modulation of the immune system. This technical guide provides an in-depth overview of the core biological functions of this compound in mammals, presenting available quantitative data, detailed experimental protocols for key assays, and a review of its involvement in cellular signaling pathways.

Introduction

This compound, chemically known as (S)-3-(octadecyloxy)-1,2-propanediol, is an alkylglycerol ether found in various natural sources, including shark liver oil and bone marrow[1]. It is a crucial intermediate in the synthesis of ether lipids, a class of phospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. These lipids are important components of cell membranes and are involved in various cellular processes. This guide will explore the established and emerging biological functions of this compound in mammals, with a focus on its roles in ether lipid biosynthesis, hematopoiesis, immunomodulation, and its potential as a therapeutic agent.

Ether Lipid Biosynthesis

This compound serves as a fundamental building block for the synthesis of ether-linked lipids, including plasmalogens. The biosynthesis of these lipids is a complex process that begins in the peroxisomes and is completed in the endoplasmic reticulum.

Biosynthetic Pathway

The pathway for ether lipid biosynthesis, starting from Dihydroxyacetone phosphate (DHAP), is outlined below. This compound can enter this pathway to be acylated and subsequently converted to various ether lipid species.

Key Enzymes

-

DHAPAT (Dihydroxyacetonephosphate acyltransferase): Acylates DHAP to form Acyl-DHAP.

-

ADAPS (Alkyldihydroxyacetonephosphate synthase): Exchanges the acyl group of Acyl-DHAP with a fatty alcohol to form Alkyl-DHAP.

Hematopoietic Function

This compound has been observed to stimulate hematopoiesis, the process of blood cell formation. This effect is particularly noted in the context of recovery from hematopoietic suppression.

Stimulation of Hematopoietic Progenitor Cells

Table 1: Key Hematopoietic Progenitor Cell Assays

| Assay | Progenitor Cell Type | Description |

| CFU-GM | Granulocyte-Macrophage Progenitor | Forms colonies of granulocytes and macrophages. |

| BFU-E | Burst-Forming Unit-Erythroid | Early erythroid progenitor that forms large, multi-clustered colonies. |

| CFU-E | Colony-Forming Unit-Erythroid | Late erythroid progenitor that forms small, single colonies. |

| CFU-GEMM | Granulocyte, Erythrocyte, Monocyte, Megakaryocyte Progenitor | Multipotent progenitor that gives rise to all myeloid lineages. |

Experimental Protocol: In Vitro Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors

This protocol provides a general framework for assessing the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells in vitro.

Objective: To determine the effect of this compound on the colony-forming ability of murine bone marrow-derived hematopoietic progenitor cells (CFU-GM, BFU-E, etc.).

Materials:

-

Bone marrow cells isolated from mice.

-

MethoCult™ GF M3534 medium (or equivalent) for CFU-GM assay.

-

MethoCult™ M3334 medium (or equivalent) for BFU-E/CFU-E assay.

-

Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS.

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

35 mm culture dishes.

-

Sterile syringes and needles.

-

Humidified incubator (37°C, 5% CO₂).

Procedure:

-

Cell Preparation:

-

Isolate bone marrow cells from the femurs and tibias of mice under sterile conditions.

-

Prepare a single-cell suspension in IMDM with 2% FBS.

-

Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

-

Adjust the cell concentration to 2 x 10⁵ cells/mL for CFU-GM and 1 x 10⁶ cells/mL for BFU-E/CFU-E assays.

-

-

Culture Setup:

-

Prepare serial dilutions of this compound in IMDM.

-

For each concentration of this compound to be tested, add the appropriate volume to a tube containing the corresponding MethoCult™ medium. Ensure the final solvent concentration is consistent across all conditions, including the vehicle control.

-

Add 400 µL of the cell suspension to the MethoCult™ medium containing the test compound.

-

Vortex the tube vigorously to ensure a homogenous mixture.

-

Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/MethoCult™ mixture into each of two 35 mm culture dishes.

-

-

Incubation:

-

Place the culture dishes in a 100 mm petri dish with a third open dish containing sterile water to maintain humidity.

-

Incubate at 37°C in a 5% CO₂ humidified incubator for 7-14 days for CFU-GM and BFU-E, or 2-3 days for CFU-E.

-

-

Colony Counting:

-

Using an inverted microscope, count the number of colonies in each dish. Colonies are typically defined as clusters of 50 or more cells.

-

Identify and count different colony types (e.g., CFU-GM, BFU-E) based on their morphology.

-

-

Data Analysis:

-

Calculate the average number of colonies per dish for each concentration of this compound.

-

Express the results as the number of colonies per number of cells plated.

-

Compare the colony numbers in the this compound-treated groups to the vehicle control group to determine the effect on hematopoietic progenitor cell proliferation and differentiation.

-

Immunomodulatory Functions

The role of this compound in the immune system is complex, with reports suggesting both pro- and anti-inflammatory activities. This dual nature may be attributed to the specific context, the cell type involved, and the particular alkylglycerol being studied.

Conflicting Reports on Inflammatory Role

Some sources have described batyl alcohol as an "inflammatory agent," while others report anti-inflammatory effects[1]. It is important to note that studies on related alkylglycerols, such as chimyl alcohol, have demonstrated pro-inflammatory activity, including the enhancement of cell proliferation and an increase in the pro-inflammatory marker CD86 in macrophages[2]. Conversely, other research suggests that alkylglycerols can have anti-inflammatory properties. This discrepancy highlights the need for further investigation into the specific mechanisms of action of this compound in different immune contexts.

Potential Signaling Pathways

The immunomodulatory effects of lipids are often mediated through key signaling pathways that regulate the expression of inflammatory cytokines. While direct evidence for this compound's modulation of these pathways is limited, the broader context of lipid signaling suggests potential involvement of pathways such as NF-κB and MAPK.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A central regulator of the inflammatory response, controlling the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: A cascade of protein kinases that plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals.

References

- 1. Lipopolysaccharide-induced nasal cytokine response: a dose-response evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the stimulation of hemopoiesis by batyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [EXPERIENCE WITH THE USE OF SODIUM NUCLEATE, PENTOXYL, THESANE, LEUCOGEN AND BATYL ALCOHOL ON THE HEMATOPOIESIS DEPRESSED BY THIOPHOSPHAMIDE IN THE RAT] - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Batylalcohol as a Precursor for Plasmalogens: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (S)-Batylalcohol's role as a precursor in the biosynthesis of plasmalogens. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive resource, detailing the biochemical pathways, quantitative effects of supplementation, and relevant experimental protocols.

Introduction to Plasmalogens and the Role of this compound

Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone.[1] They are integral components of cellular membranes, particularly abundant in the nervous system, heart, and immune cells, accounting for up to 20% of the total phospholipid mass in humans.[1] These molecules are implicated in a variety of cellular functions, including membrane fluidity, vesicle formation, ion transport, and acting as endogenous antioxidants.[2][3]

The biosynthesis of plasmalogens initiates in the peroxisomes and is completed in the endoplasmic reticulum.[4] A critical step in this pathway is the formation of the ether bond. This compound (1-O-octadecyl-sn-glycerol), an alkylglycerol, serves as a key precursor that can bypass the initial, often rate-limiting, peroxisomal steps of plasmalogen synthesis.[5][6] Supplementation with batyl alcohol provides a direct substrate for the later stages of the biosynthetic pathway, leading to an increase in endogenous plasmalogen levels.[4][6] This has significant therapeutic potential for conditions associated with plasmalogen deficiency, such as certain peroxisomal disorders and neurodegenerative diseases.[1][7]

Biochemical Pathway of Plasmalogen Synthesis from this compound

This compound enters the plasmalogen biosynthetic pathway in the endoplasmic reticulum, circumventing the initial enzymatic steps that occur in the peroxisome. This is particularly advantageous in disease states where peroxisomal function is compromised.

The pathway can be visualized as follows:

Quantitative Effects of this compound Supplementation

Supplementation with batyl alcohol has been shown to effectively increase plasmalogen levels in various preclinical and clinical settings. The following tables summarize key quantitative findings from published studies.

Table 1: Effects of Batyl Alcohol Supplementation in Animal Models

| Animal Model | Tissue | Treatment Details | Key Findings | Reference |

| Pex7 Knockout Mice | Erythrocytes, Kidney, Heart, Eye | 2% 1-O-octadecyl-rac-glycerol in diet for 2 months | Plasmalogen levels increased from undetectable to levels found in wild-type mice. | [8] |

| Pex7 Knockout Mice | Nervous Tissues (Sciatic nerve, Cerebrum, Cerebellum) | 2% 1-O-octadecyl-rac-glycerol in diet for 2 months | Only marginally increased plasmalogen levels. | [8] |

| Gnpat Knockout Mice | Cardiac Tissue | Oral supplementation with batyl alcohol for 2 months | Ethanolamine plasmalogen levels were fully restored to wild-type levels. | [1] |

| Wild-type Mice on Western Diet | Plasma, Liver, Adipose Tissue | Oral administration of an alkylglycerol mix (including batyl alcohol) for up to 12 weeks | Significantly increased total plasmalogen content. | [6] |

Table 2: Effects of Alkylglycerol Supplementation in Human Studies

| Study Population | Intervention | Duration | Key Findings | Reference |

| Cognitively Impaired Persons | Synthetic alkyl-acylglycerol (C16 & C18 backbone) with DHA | 4 months | Dose-dependent increase in blood DHA plasmalogens. | [9] |

| Patients with Congenital Plasmalogen Deficiency | Oral supplementation with 1-O-octadecyl-sn-glycerol | Not specified | Increased plasmalogen content in erythrocytes. | [10] |

Experimental Protocols

Lipid Extraction from Biological Samples

Accurate quantification of plasmalogens necessitates efficient extraction of total lipids from biological matrices. The Folch and Bligh-Dyer methods are standard protocols.

Modified Folch Method for Tissue:

-

Homogenize approximately 2 mg of wet tissue in a suitable buffer.

-

To 40 µL of the homogenate, add 700 µL of a chloroform:methanol (2:1, v/v) solution containing an appropriate internal standard (e.g., a non-endogenous plasmalogen species).[11]

-

Vortex the mixture for 5-10 seconds and then shake for 1 hour at 4°C.

-

Induce phase separation by adding 200 µL of water.

-

Vortex vigorously for 10 seconds and centrifuge at 17,500 x g for 5 minutes at 4°C.

-

Carefully collect the lower chloroform phase, which contains the lipids.[11]

-

Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.

Quantification of Plasmalogens by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual plasmalogen species.

Sample Preparation:

-

Reconstitute the dried lipid extract in an appropriate solvent, such as methanol or a methanol/ammonium formate mixture.[12]

Chromatographic Separation:

-

Utilize a C18 reversed-phase column for separation.[13]

-

Employ a binary or ternary gradient elution system. A typical mobile phase consists of:

-

A representative gradient program:

-

0-1 min: 40% A, 20% B, 40% C

-

1-5 min: Gradient to 20% A, 50% B, 30% C

-

5-12 min: Gradient to 5% A, 70% B, 25% C

-

12-28 min: Gradient to 3% A, 82% B, 15% C

-

Followed by re-equilibration.[13]

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in either positive or negative electrospray ionization (ESI) mode. Negative mode often provides higher selectivity for plasmalogens.

-

Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of specific plasmalogen species.

Analysis of Plasmalogens by Thin-Layer Chromatography (TLC)

TLC can be used for the separation and semi-quantitative analysis of plasmalogen classes.

-

Spot the lipid extract onto a silica gel TLC plate.

-

Develop the plate in a sealed chamber with an appropriate solvent system (e.g., chloroform:methanol:water).

-

After development, dry the plate.

-

For specific detection of plasmalogens, the plate can be exposed to HCl fumes to selectively hydrolyze the vinyl-ether bond.

-

A second-dimension development can then separate the resulting lysophospholipids from the intact diacyl phospholipids.[14][15]

-

Visualize the lipid spots using a general lipid stain (e.g., iodine vapor or primuline spray) and quantify by densitometry.

Plasmalogens in Cellular Signaling

Plasmalogens are not merely structural components of membranes; they are also actively involved in cellular signaling pathways. Their unique chemical structure influences membrane dynamics and the function of membrane-associated proteins.

Key signaling roles of plasmalogens include:

-

Modulation of Membrane Microdomains: Plasmalogens are enriched in lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction. By influencing the formation and stability of these rafts, plasmalogens can modulate the activity of various signaling proteins.[16][17]

-

Activation of Kinase Pathways: Studies have shown that plasmalogens can influence key signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation.[5]

-

Regulation of Cholesterol Homeostasis: Plasmalogens play a role in the regulation of cellular cholesterol efflux and esterification, thereby impacting membrane cholesterol levels and associated signaling events.

-

Antioxidant Function: The vinyl-ether bond of plasmalogens is susceptible to oxidation, allowing them to act as sacrificial antioxidants, protecting other lipids and proteins from oxidative damage by reactive oxygen species (ROS).[2][7]

Conclusion

This compound is a potent and effective precursor for the synthesis of plasmalogens, capable of restoring deficient levels in various tissues. Its ability to bypass the initial peroxisomal steps of biosynthesis makes it a valuable tool for both basic research and the development of therapeutic strategies for a range of diseases associated with plasmalogen deficiency. The detailed methodologies and quantitative data presented in this guide are intended to support further investigation into the multifaceted roles of plasmalogens and the therapeutic potential of their precursors.

References

- 1. Oral batyl alcohol supplementation rescues decreased cardiac conduction in ether phospholipid‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology [frontiersin.org]

- 3. Potential Role of Plasmalogens in the Modulation of Biomembrane Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasmalogen Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral Supplementation of an Alkylglycerol Mix Comprising Different Alkyl Chains Effectively Modulates Multiple Endogenous Plasmalogen Species in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkyl-Glycerol Rescues Plasmalogen Levels and Pathology of Ether-Phospholipid Deficient Mice | PLOS One [journals.plos.org]

- 9. Frontiers | Targeted Plasmalogen Supplementation: Effects on Blood Plasmalogens, Oxidative Stress Biomarkers, Cognition, and Mobility in Cognitively Impaired Persons [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Time-Dependent Analysis of Plasmalogens in the Hippocampus of an Alzheimer’s Disease Mouse Model: A Role of Ethanolamine Plasmalogen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plasmalogen Profiling in Porcine Brain Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. A two-dimensional thin-layer chromatographic procedure for the estimation of plasmalogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Know The Significance of The Choline Plasmalogen And Its Impact | by Drgoodenowe | Medium [medium.com]

An In-depth Technical Guide to the History and Discovery of (S)-batyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-batyl alcohol, a naturally occurring alkylglycerol, has garnered significant scientific interest due to its diverse biological activities and therapeutic potential. This technical guide provides a comprehensive overview of the history, discovery, chemical properties, synthesis, and biological significance of (S)-batyl alcohol. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

History and Discovery

The journey to understanding (S)-batyl alcohol is intertwined with the broader discovery of alkylglycerols. These ether lipids were first identified in shark liver oil in 1922 by Tsujimoto and Toyama.[1] A significant milestone was the first successful synthesis of alkylglycerols in 1930 by the Nobel laureate Sir Robert Robinson.[1]

Early research in the 1950s by Brohult and Holmberg revealed the hematopoietic effects of alkylglycerols, particularly in stimulating white blood cell production in children with leukemia.[1] This pioneering work laid the foundation for subsequent investigations into the immunomodulatory and anti-cancer properties of these compounds. The specific stereoisomer, (S)-batyl alcohol (also known as (S)-1-O-octadecyl-sn-glycerol), was later identified as a key bioactive component.[2]

Timeline of Key Discoveries:

| Year | Discovery/Milestone | Researchers |

| 1922 | First identification of alkylglycerols in shark liver oil. | Tsujimoto and Toyama[1] |

| 1930 | First chemical synthesis of alkylglycerols. | Sir Robert Robinson[1] |

| 1950s | Discovery of the hematopoietic effects of alkylglycerols. | Brohult and Holmberg[1] |

| 1963 | Publication of a thesis on the use of alkylglycerols in radiation treatment. | Brohult |

| Ongoing | Research into anti-tumor, immunomodulatory, and other biological activities. | Various researchers |

Chemical and Physical Properties

(S)-batyl alcohol is a colorless, waxy solid at room temperature.[3] Its chemical structure consists of a glycerol backbone with an octadecyl group attached via an ether linkage at the sn-1 position.[4] This amphiphilic nature, with a long hydrophobic alkyl chain and a hydrophilic glycerol head, allows it to integrate into cell membranes.[4]

Quantitative Data Summary:

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₄₄O₃ | [3][5] |

| Molecular Weight | 344.57 g/mol | [4][5] |

| Melting Point | 70.5 °C | [3][5] |

| Boiling Point | 215-220 °C at 2 mmHg | [3] |

| CAS Number | 6129-13-1 ((S)-enantiomer) | [3] |

| Appearance | Colorless/white solid | [3] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [4] |

Experimental Protocols

Stereospecific Synthesis of (S)-batyl alcohol

The enantioselective synthesis of (S)-batyl alcohol is crucial for studying its specific biological functions. A common strategy involves the use of a chiral precursor, such as (R)-glycidol.

Protocol:

-

Opening of (R)-glycidol: (R)-glycidol is reacted with 1-octadecanol in the presence of a Lewis acid catalyst (e.g., titanium isopropoxide) to stereospecifically open the epoxide ring. This reaction yields (S)-1-O-octadecyl-sn-glycerol.

-

Purification: The reaction mixture is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure (S)-batyl alcohol.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC analysis.

Isolation from Natural Sources (Shark Liver Oil)

(S)-batyl alcohol is naturally present in the unsaponifiable fraction of shark liver oil.

Protocol:

-

Saponification: Shark liver oil is saponified by refluxing with a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze the ester bonds of triglycerides and diacylglyceryl ethers.

-

Extraction of Unsaponifiable Matter: The unsaponifiable matter, which contains alkylglycerols, cholesterol, and squalene, is extracted from the saponified mixture using a nonpolar solvent like diethyl ether or hexane.

-

Purification: The extracted unsaponifiable matter is then subjected to column chromatography on silica gel. A solvent system such as hexane:ethyl acetate is used to separate the different components. Batyl alcohol can be further purified by recrystallization from a suitable solvent like acetone.

Chiral Purification by High-Performance Liquid Chromatography (HPLC)

To obtain enantiomerically pure (S)-batyl alcohol, chiral HPLC is a powerful technique.

Protocol:

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD), are often effective for separating enantiomers of alcohols.

-

Mobile Phase Optimization: The mobile phase composition is critical for achieving good separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best resolution. For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be added, while for acidic compounds, an acidic additive (e.g., trifluoroacetic acid) can be beneficial.

-

Analysis: The batyl alcohol sample is dissolved in the mobile phase and injected into the HPLC system. The separation of the enantiomers is monitored using a suitable detector, such as a UV detector or a refractive index detector. The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification.

Biological Activity Assay: Measurement of TNF-α Release from Macrophages

(S)-batyl alcohol has been shown to modulate macrophage activity. This protocol describes a method to measure the release of the pro-inflammatory cytokine TNF-α from macrophage-like cells.

Protocol:

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in 96-well plates.

-

Stimulation: The cells are then treated with various concentrations of (S)-batyl alcohol for a predetermined time (e.g., 24 hours). A positive control (e.g., lipopolysaccharide, LPS) and a negative control (vehicle) should be included.

-

Sample Collection: After the incubation period, the cell culture supernatant is collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The results are analyzed to determine the effect of (S)-batyl alcohol on TNF-α release compared to the controls.

Signaling Pathways and Biological Functions

(S)-batyl alcohol plays a significant role as a precursor in the biosynthesis of plasmalogens, a class of ether phospholipids that are important components of cell membranes, particularly in the nervous system and heart.[4]

Plasmalogen Biosynthesis Pathway

The biosynthesis of plasmalogens begins in the peroxisomes and is completed in the endoplasmic reticulum. (S)-batyl alcohol can enter this pathway, bypassing the initial steps.

Caption: Biosynthesis pathway of plasmalogens.

Macrophage Activation and PAF Signaling

Alkylglycerols, including (S)-batyl alcohol, are known to influence the immune system, particularly by activating macrophages. This activation can lead to the production of various signaling molecules, including Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation and other physiological processes. (S)-batyl alcohol can be incorporated into cell membranes and serve as a precursor for PAF synthesis.

Caption: (S)-batyl alcohol in macrophage activation and PAF signaling.

Conclusion

(S)-batyl alcohol is a fascinating molecule with a rich history and a promising future in therapeutic applications. Its role in fundamental biological processes, such as plasmalogen biosynthesis and immune modulation, underscores its importance. This technical guide has provided a detailed overview of the current knowledge surrounding (S)-batyl alcohol, from its initial discovery to its complex biological functions. Further research into its mechanisms of action and the development of efficient and stereospecific synthetic routes will undoubtedly unlock its full potential for the benefit of human health.

References

- 1. An Update on the Therapeutic Role of Alkylglycerols [mdpi.com]

- 2. 1-O-octadecyl-sn-glycerol | C21H44O3 | CID 10860876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

- 4. Oral batyl alcohol supplementation rescues decreased cardiac conduction in ether phospholipid‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(S)-Batylalcohol: An In-depth Technical Guide on its Physiological Significance

For Researchers, Scientists, and Drug Development Professionals

(S)-Batylalcohol, a naturally occurring 1-O-alkyl-sn-glycerol, has emerged as a molecule of significant interest in biomedical research due to its diverse physiological activities. This technical guide provides a comprehensive overview of its biochemical nature, physiological roles, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies for the scientific community.

Core Concepts: Structure and Metabolism

This compound, chemically known as (S)-3-(octadecyloxy)propane-1,2-diol, is an ether lipid.[1][2] Its structure features a glycerol backbone with a stearyl (C18:0) alkyl chain attached via an ether linkage at the sn-1 position. This ether bond, unlike the more common ester bond found in triglycerides, is resistant to enzymatic cleavage by lipases, contributing to its metabolic stability.[3][4]

Batyl alcohol is found in natural sources such as the liver oil of sharks and other marine animals, as well as in bone marrow and breast milk.[5][6][7] It serves as a crucial precursor in the biosynthesis of more complex ether lipids, including plasmalogens, which are essential components of cellular membranes.[8][9][10] The biosynthesis of ether lipids is a multi-step process that begins in the peroxisomes and is completed in the endoplasmic reticulum.[3][9]

Physiological Significance and Therapeutic Potential